Cas no 3463-93-2 (2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-)
![2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)- structure](https://es.kuujia.com/scimg/cas/3463-93-2x500.png)
3463-93-2 structure
Nombre del producto:2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-
2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)- Propiedades químicas y físicas
Nombre e identificación
-
- 2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-
- Pericalline
- (-)-apparicine
- 2,5-Ethano-2H-azocino(4,3-b)indole, 1,3,4,5,6,7-hexahydro-4-ethylidene-6-methylene-
- 4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino(4,3-b)indole
- Apparicine (8CI)
- CHEMBL486306
- Gomezine
- LS-66340
- Tabernoschizine
- Apparicine, Gomezine, Pericalline, Tabernoschizine
- 3463-93-2
- NSC 85631
- (E)-ethylidene(methylene)[?]
- BDBM50480310
- (13S,14E)-14-ethylidene-12-methylidene-1,8-diazatetracyclo[11.2.2.03,11.05,9]heptadeca-3(11),4,6,9-tetraene
- 2,5-Ethano-2H-azocino[4,3-b]indole, 4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-
- CHEBI:182901
- Apparicine
- (13R,14E)-14-Ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene
- DTXSID901318532
- SCHEMBL24588688
- NSC-85631
- 2,3-b]indole, 4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, [R-(E)]-
-
- Renchi: InChI=1S/C18H20N2/c1-3-13-10-20-7-5-16(13)12(2)17-9-18-14(4-6-19-18)8-15(17)11-20/h3-4,6,8-9,16,19H,2,5,7,10-11H2,1H3/b13-3-/t16-/m0/s1
- Clave inchi: YBWKMVPRGFJPHD-LELDJUSMSA-N
- Sonrisas: C/C=C1/CN2CC[C@H]/1C(C1C=C3NC=CC3=CC=1C2)=C
Atributos calculados
- Calidad precisa: 264.1628
- Masa isotópica única: 264.162648646g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 0
- Complejidad: 439
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 19Ų
- Xlogp3: 2.7
Propiedades experimentales
- Denso: 1.17
- Punto de ebullición: 431.2°Cat760mmHg
- Punto de inflamación: 214.6°C
- índice de refracción: 1.665
- PSA: 19.03
- Logp: 3.90080
2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)- Información de Seguridad
- Palabra de señal:Warning
- Condiciones de almacenamiento:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)- Literatura relevante
-
1. 886. Alkaloid studies. Part XLVIII. The structure of apparicine, a novel aspidosperma alkaloidJ. A. Joule,H. Monteiro,L. J. Durham,B. Gilbert,Carl Djerassi J. Chem. Soc. 1965 4773
-
Minghui Fan,Liangbang Zou,Kaidi Tian,Guoqing Chen,Kai Cheng,Yong Li Nat. Prod. Rep. 2023 40 1022
-
3. Conformational analysis of apparicine using 1H nuclear magnetic relaxation: application of transient nuclear Overhauser enhancementsFrank Heatley,Lalarukh Akhter,Richard T. Brown J. Chem. Soc. Perkin Trans. 2 1980 919
-
4. A synthetic approach to the indole alkaloid apparicine. Synthesis of the ring skeletonDavid I. C. Scopes,Malcolm S. Allen,Geoffrey J. Hignett,Nigel D. V. Wilson,Martin Harris,John A. Joule J. Chem. Soc. Perkin Trans. 1 1977 2376
-
Manojkumar G. Kalshetti,Narshinha P. Argade Org. Biomol. Chem. 2019 17 745
3463-93-2 (2,5-Ethano-2H-azocino[4,3-b]indole,4-ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-, (4E,5R)-) Productos relacionados
- 75560-96-2(2-Butenoic acid, 3-[(2-phenylethyl)amino]-, ethyl ester)
- 1803777-98-1(4-Difluoromethoxy-3,5-dimethylanisole)
- 2172635-22-0(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}but-2-enoic acid)
- 144319-97-1(3-Indolepropionyl-CoA)
- 93209-97-3(4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine)
- 1196146-48-1(4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbaldehyde)
- 2228753-44-2(2-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)
- 252557-66-7(Dichloro Chlorimuron)
- 2680781-08-0(2-(2-methyl-6-oxo-4-{(prop-2-en-1-yloxy)carbonylamino}-1,6-dihydropyrimidin-5-yl)acetic acid)
- 2330683-61-7(2-(2,5-dioxopyrrolidin-1-yl)-N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylacetamide)
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
